molecular formula C35H34N2O7 B15285823 N-Fmoc-N5-(bis(4-methoxyphenyl)methyl)-D-glutamine

N-Fmoc-N5-(bis(4-methoxyphenyl)methyl)-D-glutamine

Cat. No.: B15285823
M. Wt: 594.7 g/mol
InChI Key: LATICJFEOIZOBM-UHFFFAOYSA-N
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Description

Fmoc-Gln(Dod)-OH: is a compound used in peptide synthesis. It is a derivative of glutamine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain is protected by a 4,4’-dimethoxybenzhydryl (Dod) group. This compound is commonly used in solid-phase peptide synthesis to prevent unwanted side reactions during the assembly of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gln(Dod)-OH typically involves the protection of the amino and carboxyl groups of glutamine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The Dod group is introduced using 4,4’-dimethoxybenzhydryl chloride in the presence of a base like triethylamine. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of Fmoc-Gln(Dod)-OH follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to handle the increased volume. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Gln(Dod)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, TFA for Dod removal.

    Coupling: HBTU, DIC, and bases like DIPEA or NMM.

Major Products Formed:

Mechanism of Action

Mechanism: The primary mechanism of action of Fmoc-Gln(Dod)-OH involves its role in peptide synthesis. The Fmoc group protects the amino group of glutamine, preventing unwanted side reactions during peptide bond formation. The Dod group protects the side chain, ensuring the integrity of the glutamine residue during synthesis .

Molecular Targets and Pathways: Fmoc-Gln(Dod)-OH itself does not have direct molecular targets or pathways. peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins, depending on their sequence and structure .

Comparison with Similar Compounds

    Fmoc-Gln(Trt)-OH: Another protected form of glutamine, where the side chain is protected by a trityl (Trt) group.

    Fmoc-Gln(Boc)-OH: A compound where the side chain is protected by a tert-butoxycarbonyl (Boc) group.

Uniqueness: Fmoc-Gln(Dod)-OH is unique due to the specific protection provided by the Dod group. This protection is more stable under certain conditions compared to other protecting groups like Trt or Boc, making it suitable for specific synthetic applications.

Properties

IUPAC Name

5-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37-32(38)20-19-31(34(39)40)36-35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATICJFEOIZOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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